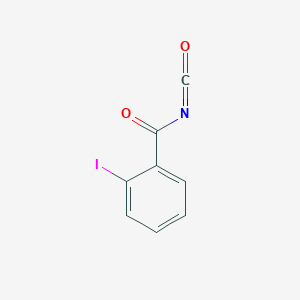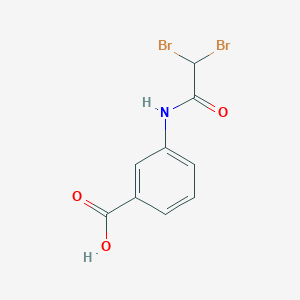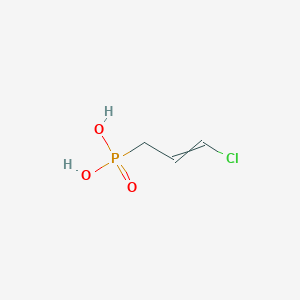![molecular formula C15H16O2S3 B14491958 {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene CAS No. 64568-22-5](/img/structure/B14491958.png)
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene is a chemical compound characterized by the presence of benzylsulfanyl and methanesulfonyl groups attached to a central methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene typically involves the reaction of benzyl mercaptan with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently reacts with another equivalent of benzyl mercaptan to yield the final product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of {[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The pathways involved may include the formation of covalent bonds with thiol groups on cysteine residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzylsulfanylbenzene: Lacks the methanesulfonyl group.
Methanesulfonylmethylsulfanylbenzene: Lacks the benzylsulfanyl group.
Benzylmethanesulfonylsulfanylbenzene: Contains both benzyl and methanesulfonyl groups but in different positions.
Uniqueness
{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene is unique due to the presence of both benzylsulfanyl and methanesulfonyl groups attached to a central methylsulfanyl group
Propiedades
Número CAS |
64568-22-5 |
|---|---|
Fórmula molecular |
C15H16O2S3 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
[methylsulfonyl(phenylsulfanyl)methyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C15H16O2S3/c1-20(16,17)15(19-14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3 |
Clave InChI |
ZPUXAOVFJQACQX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(SCC1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


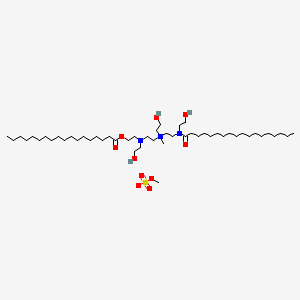
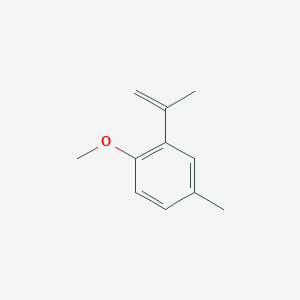
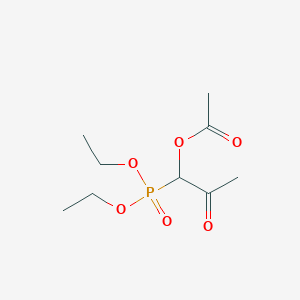
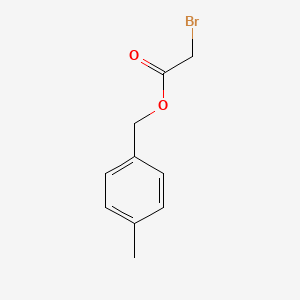
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)

![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)



![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
